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Introduction
Near-Infrared Cyan Fluorescent Proteins (NCFPs), more broadly categorized under Near-

Infrared Fluorescent Proteins (NIR FPs), are a class of genetically encoded probes that

fluoresce in the near-infrared spectrum (approximately 650-900 nm). This property makes them

exceptionally valuable for in vitro and in vivo imaging studies due to reduced autofluorescence,

low light scattering, and deep tissue penetration of near-infrared light.[1][2][3] These proteins

are engineered from bacterial phytochromes and utilize the endogenous chromophore

biliverdin, which is a product of heme metabolism in eukaryotic cells.[1][4] This eliminates the

need for an external supply of the chromophore in most mammalian and human cell studies.[4]

This document provides detailed application notes and protocols for the use of NCFPs in both

in vitro and in vivo research, with a focus on quantitative data, experimental methodologies,

and visualization of workflows and signaling pathways.

Data Presentation: Properties of Monomeric Near-
Infrared Fluorescent Proteins
The following table summarizes the key photophysical properties of several modern monomeric

NIR FPs. Monomeric proteins are generally preferred as fusion tags to minimize interference

with the function and oligomerization of the protein of interest.[1]
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648 670 103,000 0.136 14.0 18 [3]

emiRFP6

70
642 670 87,400 0.14 12.2 31 [5]

miRFP68

0
661 680 94,000 0.145 13.6 13 [5]

miRFP70

3
675 703 90,900 0.086 7.8 15 [3]

emiRFP7

03
674 703 90,900 0.086 7.8 27 [5]

miRFP70

9
684 709 105,000 0.09 9.5 16 [3]

miRFP71

3
690 713 99,000 0.07 6.9 10 [5]

miRFP72

0
690 720 105,000 0.075 7.9 14 [3]

mCardin

al
604 659 87,000 0.19 16.5 14 [5]

smURFP 642 670 180,000 0.18 32.4 10 [5]

Molecular Brightness is the product of the extinction coefficient and the quantum yield.

Cellular Brightness is the effective fluorescence in transiently transfected live HeLa cells,

with no exogenous biliverdin, normalized to the fluorescence of co-transfected EGFP.[2][3]
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This metric is often more relevant for practical applications as it accounts for chromophore

availability and protein expression levels.[1]

Experimental Protocols
In Vitro Studies: Live-Cell Imaging
This protocol describes the use of NCFPs as fusion tags for visualizing protein localization and

dynamics in cultured mammalian cells.

1. Plasmid Construction and Transfection:

Vector Design: Clone the NCFP coding sequence in-frame with the gene of interest into a

mammalian expression vector (e.g., pcDNA3.1). The NCFP can be fused to either the N- or

C-terminus of the target protein. A flexible linker (e.g., GGSGGS) between the two coding

sequences is recommended to ensure proper folding and function of both proteins.

Cell Culture: Plate mammalian cells (e.g., HeLa or HEK293T) on glass-bottom dishes or

chamber slides suitable for microscopy. Culture in appropriate media (e.g., DMEM with 10%

FBS) at 37°C and 5% CO₂.

Transfection: Transfect the cells with the NCFP fusion plasmid using a standard transfection

reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol. Allow 24-48

hours for protein expression.

2. Live-Cell Imaging:

Microscopy Setup: Use an inverted fluorescence microscope equipped with a suitable laser

line for excitation and an emission filter set for near-infrared detection. For many NCFPs, a

630-640 nm laser is appropriate for excitation.[6] Use a Cy5 filter set or a long-pass filter to

collect the emitted fluorescence.[6] Xenon lamps are recommended light sources for NIR

imaging.[1]

Image Acquisition:

Place the dish on the microscope stage and bring the cells into focus.

Excite the NCFP fusion protein with the appropriate laser line.
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Capture fluorescence images using a sensitive camera (e.g., sCMOS or EMCCD).

For multicolor imaging, NCFPs can be combined with green and red fluorescent proteins

(e.g., EGFP and mCherry) with minimal spectral overlap.[1]

3. Data Analysis:

Analyze the captured images to determine the subcellular localization of the fusion protein.

For dynamic studies, acquire time-lapse series to track protein movement or changes in

localization over time.

In Vivo Studies: Whole-Body Imaging in Mice
This protocol outlines the use of NCFPs for non-invasive imaging of biological processes, such

as tumor growth or cell tracking, in a mouse model.

1. Cell Line Generation and Implantation:

Stable Cell Line: Generate a stable cell line expressing the NCFP by transfecting the desired

cells (e.g., a cancer cell line) with the NCFP expression vector and selecting for stable

integrants (e.g., using G418 or puromycin).

Animal Model: Use immunodeficient mice (e.g., nude or SCID) to prevent rejection of human

cells. All animal procedures must be approved by the institutional animal care and use

committee.

Implantation: Inject the NCFP-expressing cells into the desired location in the mice (e.g.,

subcutaneously for a solid tumor model or intravenously for a metastasis model).

2. Whole-Body Fluorescence Imaging:

Imaging System: Use an in vivo imaging system (IVIS) equipped for near-infrared

fluorescence imaging.

Image Acquisition:

Anesthetize the mouse using isoflurane.
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Place the mouse in the imaging chamber.

Acquire a brightfield image for anatomical reference.

Select the appropriate excitation and emission filters for the specific NCFP.

Acquire the fluorescence image. The long wavelengths of NIR light allow for deep tissue

imaging.[1]

For longitudinal studies, image the mice at regular intervals to monitor the process of

interest (e.g., tumor growth).

3. Data Analysis:

Use the imaging system's software to overlay the fluorescence and brightfield images.

Quantify the fluorescence signal intensity to measure, for example, the tumor volume or the

number of metastatic foci.

To account for variations in cell number, a co-expressed reporter like firefly luciferase can be

used for normalization.[7]

Mandatory Visualization
Signaling Pathway Diagram: NCFP as a Reporter for NF-
κB Signaling
This diagram illustrates how an NCFP can be used as a fluorescent reporter to study the NF-κB

signaling pathway. In this example, the p65 subunit of NF-κB is fused to an NCFP. Upon

pathway activation, the NCFP-p65 fusion protein translocates from the cytoplasm to the

nucleus, which can be visualized by fluorescence microscopy.
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Caption: NCFP as a reporter for NF-κB translocation.

Experimental Workflow Diagram: In Vitro Multicolor
Imaging
This diagram shows the workflow for a typical in vitro experiment using an NCFP for multicolor

live-cell imaging.
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Caption: Workflow for in vitro multicolor imaging.
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Experimental Workflow Diagram: In Vivo Tumor Imaging
This diagram illustrates the workflow for an in vivo study using NCFP-expressing cells to

monitor tumor growth in a mouse model.
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Caption: Workflow for in vivo tumor imaging.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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